N-(3-chlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a thiophene ring, and a tetrazole moiety attached to a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components, such as the chlorophenyl group, thiophene ring, and tetrazole moiety. These components are then assembled through a series of reactions, including nucleophilic substitution, cyclization, and amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-(3-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing piperidine derivatives and chlorophenyl-substituted molecules. Examples include:
- N-(3-CHLOROPHENYL)-5-THIOPHEN-2-YL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Various piperidine carboxamide derivatives with different substituents.
Uniqueness
What sets N-(3-CHLOROPHENYL)-4-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H17ClN6OS |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C17H17ClN6OS/c18-12-3-1-4-13(11-12)19-17(25)23-8-6-14(7-9-23)24-21-16(20-22-24)15-5-2-10-26-15/h1-5,10-11,14H,6-9H2,(H,19,25) |
InChI Key |
XTLVRVWAVCLEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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